4-methoxybut-2-ynal
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Overview
Description
4-methoxybut-2-ynal: is an organic compound with the molecular formula C5H8O2 It is characterized by the presence of a methoxy group (-OCH3) attached to a butynal structure, which includes both an alkyne and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-methoxybut-2-ynal can be achieved through several synthetic routes. One common method involves the reaction of propargyl alcohol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 4-methoxybut-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: 4-Methoxy-2-butynoic acid.
Reduction: 4-Methoxy-2-butene or 4-Methoxybutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-methoxybut-2-ynal is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes. It may also be used in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxybut-2-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The alkyne group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. These interactions enable this compound to exert its effects in biological systems and chemical processes.
Comparison with Similar Compounds
4-Methoxy-2-butenal: Similar structure but with a double bond instead of a triple bond.
4-Methoxy-2-butanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
4-Methoxy-2-methyl-2-butanethiol: Similar structure but with a thiol group instead of an aldehyde group.
Uniqueness: 4-methoxybut-2-ynal is unique due to the presence of both an alkyne and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds. Its ability to undergo click chemistry reactions and form covalent bonds with nucleophiles makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
4-methoxybut-2-ynal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-7-5-3-2-4-6/h4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTXPHGQSEIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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